5-(2-Methyl-1,3-dioxolan-2-yl)-3-(p-tolyl)benzo[c]isoxazole
Description
5-(2-Methyl-1,3-dioxolan-2-yl)-3-(p-tolyl)benzo[c]isoxazole is a benzisoxazole derivative featuring a fused bicyclic structure with a 1,2-isoxazole ring annulated to a benzene ring. The compound is substituted at the 3-position with a p-tolyl group (4-methylphenyl) and at the 5-position with a 2-methyl-1,3-dioxolane moiety. The dioxolane group is a cyclic acetal, which may enhance solubility and metabolic stability compared to non-cyclic or polar substituents . This compound is part of a broader class of benzisoxazoles studied for their applications in pharmaceuticals, including enzyme inhibition and kinase modulation .
Properties
IUPAC Name |
5-(2-methyl-1,3-dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-5-13(6-4-12)17-15-11-14(7-8-16(15)19-22-17)18(2)20-9-10-21-18/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLCKTBAJKZYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4(OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Methyl-1,3-dioxolan-2-yl)-3-(p-tolyl)benzo[c]isoxazole is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, including antibacterial and antifungal properties.
Compound Overview
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a benzo[c]isoxazole core fused with a dioxolane moiety, which is significant for its biological interactions. The unique combination of these functional groups may confer distinct biological activities not observed in other similar compounds .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Dioxolane Ring : This can be achieved through the reaction of appropriate aldehydes with diols.
- Cyclization to Form Benzo[c]isoxazole : This step often involves the use of catalysts and specific reaction conditions to promote the formation of the isoxazole structure.
Biological Activity
Antibacterial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. A study on related 1,3-dioxolanes demonstrated that these compounds showed excellent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | CHO | 625–1250 | Antibacterial against S. aureus |
| Compound B | Varied | Not specified | Antifungal against C. albicans |
| Compound C | CHNO | Not specified | Immunomodulatory effects |
The minimum inhibitory concentrations (MICs) for several dioxolane derivatives have been reported, indicating their effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
Case Studies
In Vitro Studies
A significant study investigated the antibacterial activity of various benzoxazole derivatives, revealing that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-donating substituents showed enhanced antibacterial properties due to increased electron density on the aromatic ring, facilitating interaction with bacterial targets .
Research Findings
- Antimicrobial Screening : In vitro tests showed that several derivatives had MIC values considerably lower than those for standard antibiotics, suggesting potential for development as new antimicrobial agents.
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring was correlated with increased activity against bacterial strains, emphasizing the importance of molecular modifications in enhancing biological efficacy .
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(p-tolyl)benzo[c]isoxazole may exhibit anticancer properties. Compounds with similar structural features have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives of isoxazoles have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Neuroprotective Effects
Research indicates potential neuroprotective effects of compounds within the isoxazole family. The unique structural attributes of this compound may facilitate interactions with neurotransmitter systems or neurodegenerative pathways, offering avenues for treating conditions like Alzheimer's disease or depression .
Antimicrobial Properties
Compounds similar to this compound have been investigated for their antimicrobial properties. Studies have shown that certain isoxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar bioactivity .
Case Study 1: Anticancer Screening
A recent study assessed the cytotoxicity of various isoxazole derivatives against glioblastoma cell lines. The results indicated that compounds with structural similarities to this compound demonstrated significant cell apoptosis and reduced viability in treated cells. This suggests a potential pathway for further development as an anticancer agent .
Case Study 2: Neuroprotective Evaluation
Another investigation focused on the neuroprotective effects of isoxazole derivatives in models of neurodegeneration. The study highlighted how certain structural modifications enhanced binding affinity to target receptors involved in neuroprotection. This opens up possibilities for this compound to be explored further in this context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(p-tolyl)benzo[c]isoxazole with structurally related benzisoxazole derivatives, focusing on substituents, physical properties, and biological activities:
Key Observations:
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The p-tolyl group (electron-donating methyl) in the target compound contrasts with electron-withdrawing substituents like halogens (Cl, Br) in compounds 3m and 3n. Halogenation typically increases lipophilicity and binding affinity to hydrophobic enzyme pockets .
- Dioxolane vs. Tetrazole : The 2-methyl-1,3-dioxolane group in the target compound may improve solubility compared to the tetrazole group in compound 7, which is polar but metabolically labile .
Physical Properties: Melting points for halogenated derivatives (e.g., 3m, 3n) exceed 200°C due to strong intermolecular interactions (e.g., halogen bonding), whereas compounds with non-polar substituents (e.g., p-tolyl, dioxolane) likely have lower melting points .
Biological Activity: MAO Inhibition: Chlorinated derivatives (e.g., 3n) show potent MAO-B inhibition (IC₅₀ ~ 0.8 μM), suggesting that electron-withdrawing groups enhance enzyme interaction. The target compound’s p-tolyl group may reduce MAO affinity compared to halogens . Enzyme Inhibition Trends: 3-(4-Chlorophenyl)isoxazole (a non-benzisoxazole analogue) exhibits strong GR inhibition (IC₅₀ = 0.059 μM), highlighting the importance of halogen placement for enzyme targeting. The target compound’s methyl group may offer reduced potency but improved selectivity .
Synthetic Routes :
- The target compound’s synthesis likely involves cyclization of a dioxolane-containing precursor with a p-tolyl-substituted intermediate, analogous to methods used for compound 3l (1,3-dioxolane synthesis) and compound 7 (tetrazole coupling) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(p-tolyl)benzo[c]isoxazole, and what reagents are typically employed?
- The synthesis often involves multi-step reactions, starting with the condensation of substituted indoles or benzoxazole precursors. For example, refluxing with sodium acetate in acetic acid (as a catalyst and solvent) is a standard method for analogous heterocyclic systems . Key reagents may include formyl derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) and aryl-substituted aminothiazolones. Solvent selection (e.g., DMF/acetic acid mixtures) and temperature control are critical for recrystallization and purity .
Q. How can the structural features of this compound be characterized, and what analytical techniques are most reliable?
- X-ray crystallography is the gold standard for resolving bond lengths, angles, and stereochemistry, as demonstrated in studies of similar isoxazole derivatives . Complementary techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and electronic environments.
- Mass spectrometry (HRMS) for molecular weight validation.
- FT-IR to identify functional groups like the dioxolane ring and isoxazole vibrations .
Q. What functional groups in this compound contribute to its reactivity, and how do they influence synthetic modifications?
- The benzo[c]isoxazole core is electron-deficient, making it prone to nucleophilic attacks. The 2-methyl-1,3-dioxolane group acts as a protecting group for ketones or aldehydes, enabling selective deprotection under acidic conditions. The p-tolyl substituent introduces steric hindrance, affecting regioselectivity in substitution reactions .
Advanced Research Questions
Q. How can reaction conditions (solvent, temperature, catalysts) be optimized to improve the yield of this compound in multi-step syntheses?
- Solvent choice significantly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps, while acetic acid aids in protonation and crystallization .
- Microwave-assisted synthesis reduces reaction times and improves yields for thermally demanding steps, as shown in analogous heterocyclic systems .
- Catalytic screening (e.g., Pd/C for coupling reactions) can mitigate side reactions. Kinetic studies via HPLC or GC-MS are recommended to monitor intermediate formation .
Q. How should researchers address contradictory spectral data (e.g., NMR shifts vs. X-ray results) for this compound?
- Dynamic effects in solution : NMR may show averaged signals due to conformational flexibility (e.g., dioxolane ring puckering), whereas X-ray provides static solid-state data. Computational methods (DFT) can model these discrepancies by simulating solution-state conformers .
- Impurity analysis : Contradictions may arise from byproducts. Use preparative HPLC to isolate pure fractions and re-analyze .
Q. What computational approaches are suitable for predicting the biological activity or reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the isoxazole ring’s LUMO likely participates in charge-transfer interactions .
- Molecular docking : Screen against protein targets (e.g., kinases) using software like AutoDock. The p-tolyl group’s hydrophobic interactions can be modeled to prioritize in vitro assays .
Q. How can researchers design experiments to resolve conflicting reports about the compound’s stability under varying pH conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures. Monitor decomposition via LC-MS to identify degradation pathways .
- pH-rate profiling : Determine rate constants for hydrolysis of the dioxolane or isoxazole moieties. Correlate with computational pKa predictions .
Methodological Considerations
- Handling air/moisture-sensitive intermediates : Use Schlenk lines or gloveboxes for reactions involving hygroscopic reagents (e.g., sodium acetate) .
- Crystallization challenges : If recrystallization fails, employ solvent diffusion methods (e.g., layering hexane over DMF) or seed crystals from analogous compounds .
- Safety protocols : Refer to SDS guidelines for handling toxic byproducts (e.g., morpholine derivatives in related syntheses) .
Data Contradiction Analysis Example
- Observed vs. predicted melting points : If experimental values deviate from computational predictions (e.g., via DSC), consider polymorphism. Perform PXRD to identify crystalline phases and DSC to detect phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
